[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid
CAS No.: 1234616-38-6
Cat. No.: VC2727052
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234616-38-6 |
|---|---|
| Molecular Formula | C7H5N3O2 |
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-8-4-9-10(5)6/h1-4H,(H,11,12) |
| Standard InChI Key | QNNGMDQOCYQRME-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=NN2C(=C1)C(=O)O |
| Canonical SMILES | C1=CC2=NC=NN2C(=C1)C(=O)O |
Introduction
# Triazolo[1,5-A]pyridine-5-carboxylic acid: A Comprehensive Review Triazolo[1,5-A]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and medicinal chemistry. This compound features a distinctive structure with a triazole ring fused to a pyridine ring, along with a carboxylic acid functional group at the 5-position. Research indicates its potential applications in drug development, particularly as a protein degrader building block and for its biological activities including receptor modulation and potential anticancer properties. The compound has a molecular weight of 163.136 g/mol and demonstrates stability at room temperature, making it valuable for various chemical and pharmaceutical applications.
| Property | Value |
|---|---|
| CAS Number | 1234616-38-6 |
| Molecular Formula | C7H5N3O2 |
| Molecular Weight | 163.136 g/mol |
| SMILES Code | O=C(C1=CC=CC2=NC=NN12)O |
| Storage Condition | Room temperature |
| Purity | ≥97% (commercial grade) |
Structural Characteristics
The structure of Triazolo[1,5-A]pyridine-5-carboxylic acid features a bicyclic system where a triazole ring is fused with a pyridine ring, forming a [1,5-a] fusion pattern . The carboxylic acid group at position 5 significantly influences the compound's chemical reactivity and biological interactions. This heterocyclic structure contributes to the compound's importance in medicinal chemistry, as the nitrogen-rich triazole ring combined with the pyridine system creates multiple potential binding sites for biological targets .
Synthesis and Preparation Methods
Synthetic Routes
Multiple synthetic approaches have been developed for obtaining Triazolo[1,5-A]pyridine-5-carboxylic acid with high purity. These methods typically aim to establish efficient routes with favorable yields while maintaining environmental considerations. Common starting materials include pyridine derivatives and triazole precursors, which undergo various coupling and cyclization reactions .
Industrial production methods prioritize scalable reactions under mild conditions to ensure high yields and purity. The compound's synthesis often serves as a model for developing more efficient heterocyclic compound preparation methods, which are crucial in pharmaceutical manufacturing processes .
Biological Activities and Mechanisms
Receptor Interactions Triazolo[1,5-A]pyridine-5-carboxylic acid demonstrates significant biological activity through interactions with various cellular receptors and proteins. Research indicates that the compound can act as an inverse agonist for RORγt (RAR-related orphan receptor gamma t), a nuclear receptor that plays a crucial role in regulating immune responses .
The compound's binding to RORγt leads to conformational changes that inhibit the receptor's activity, potentially modulating immune functions associated with this transcription factor. This interaction suggests possible applications in treating autoimmune conditions where RORγt plays a significant role .
Enzyme Inhibition Properties
In addition to receptor binding, Triazolo[1,5-A]pyridine-5-carboxylic acid exhibits inhibitory effects on certain enzymes, particularly kinases. The compound has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways .
Table 2: Biological Targets of Triazolo[1,5-A]pyridine-5-carboxylic acid
| Target | Interaction Type | Biological Significance |
|---|---|---|
| RORγt | Inverse agonist | Modulation of immune responses |
| JAK1/JAK2 | Inhibitor | Disruption of JAK-STAT signaling pathway |
| AXL | Inhibitor | Potential anticancer activity |
By inhibiting these kinases, the compound can disrupt the JAK-STAT signaling pathway, which is crucial for immune response regulation and cell growth. This inhibition mechanism suggests potential applications in treating inflammatory diseases and certain types of cancer where JAK-STAT signaling is dysregulated .
Anticancer Properties
Research has indicated that Triazolo[1,5-A]pyridine-5-carboxylic acid demonstrates anticancer properties through its ability to inhibit AXL receptor tyrosine kinase function . AXL is associated with several cancer types, including colon, breast, and lung cancer, making its inhibition a promising approach for cancer therapeutics .
The compound's ability to target AXL may contribute to reduced tumor growth and metastasis, suggesting potential applications in developing targeted cancer therapies. Further research is needed to fully characterize the efficacy and specificity of this inhibition across different cancer cell lines .
Applications in Medicinal Chemistry
Current Research Focus
Current research on Triazolo[1,5-A]pyridine-5-carboxylic acid focuses on optimizing its properties for specific therapeutic applications. Areas of active investigation include:
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Structure-activity relationship studies to identify modifications that enhance target selectivity.
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Development of derivatives with improved pharmacokinetic properties.
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Exploration of the compound's efficacy in disease models, particularly for inflammatory conditions and cancer .
The compound's immunomodulatory effects, particularly its ability to inhibit IL-17A production, have generated interest in its potential applications for treating autoimmune diseases where IL-17A plays a significant role .
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